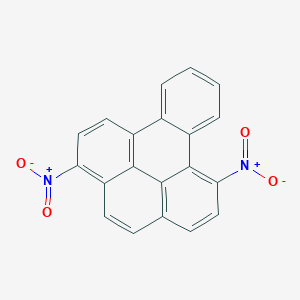

1,6-Dinitro-benzo(e)pyrene

Description

Historical Context of Nitrated Polycyclic Aromatic Hydrocarbons (Nitro-PAHs)

The scientific recognition of nitro-PAHs as significant environmental contaminants emerged in the late 1970s and early 1980s, coinciding with advancements in analytical techniques that enabled their detection in environmental samples. Initially, research focused predominantly on simpler nitro-PAHs, with dinitro-compounds like this compound receiving attention as analytical capabilities improved.

This burgeoning interest in nitro-PAHs was largely driven by the discovery that certain environmental samples, particularly diesel exhaust particulates, exhibited strong direct-acting mutagenicity in bacterial assays without requiring metabolic activation. Subsequent investigations identified nitro-PAHs as major contributors to this direct-acting mutagenicity, revealing their potential significance for human health despite their relatively low concentrations compared to parent PAHs.

The scientific understanding of nitro-PAHs expanded significantly during the 1990s and early 2000s, when researchers began to elucidate their formation mechanisms, environmental distribution, and toxicological properties in greater detail. A comprehensive review published in 2017 summarized the state of knowledge regarding nitro-PAHs, highlighting their occurrence in various environmental compartments, toxicological effects, and environmental fate. This review emphasized that specific knowledge on nitro-PAHs is required because their fate and transport could be considerably different from their related PAHs due to their higher molecular weights and different sorption mechanisms.

Recent years have seen increasing regulatory attention to nitro-PAHs, although specific regulations for individual compounds like this compound remain limited. The World Health Organization's International Agency for Research on Cancer (IARC) has evaluated certain nitro-PAHs and classified some as possible or probable human carcinogens, underscoring their significance for public health.

Role of this compound in Combustion Emission Toxicology

This compound plays a significant role in combustion emission toxicology as both a marker of specific emission sources and a contributor to the overall toxicity of particulate matter. The compound is formed primarily through incomplete combustion processes, with vehicle emissions, particularly from diesel engines, representing a major source. Studies have detected this compound in exhaust particles from both diesel and gasoline engines, though concentrations and relative abundance compared to other nitro-PAHs vary depending on engine type, fuel composition, and operating conditions.

Interestingly, while diesel emissions have historically been considered the predominant source of many nitro-PAHs, research has shown that the concentration of 1,6-dinitropyrene (a related compound) was found to be almost the same in gasoline and diesel exhaust particles, suggesting multiple vehicular sources. Additionally, this compound has been detected in emissions from residential heating systems, particularly kerosene heaters, which are used extensively in some countries for heating residences and offices.

From a toxicological perspective, this compound contributes to the complex mixture of combustion-derived pollutants that collectively impact human health. The toxicity mechanism involves several pathways, including direct DNA damage, oxidative stress, and inflammatory responses. The compound's direct-acting mutagenicity means it can induce genetic mutations without metabolic activation, potentially initiating carcinogenic processes at environmentally relevant concentrations.

In combustion emission toxicology, this compound and related compounds serve as important molecular markers that can help identify pollution sources and assess their potential health impacts. The ratio of different nitro-PAHs can provide insights into the relative contributions of various emission sources and formation pathways, aiding in source apportionment studies and targeted pollution control strategies.

Propriétés

Numéro CAS |

120812-48-8 |

|---|---|

Formule moléculaire |

C20H10N2O4 |

Poids moléculaire |

342.3 g/mol |

Nom IUPAC |

3,8-dinitrobenzo[e]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)16-10-8-14-12-3-1-2-4-13(12)20-17(22(25)26)9-6-11-5-7-15(16)19(14)18(11)20/h1-10H |

Clé InChI |

JQYDZVJBMITZCN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC5=C4C2=C(C=C5)[N+](=O)[O-] |

Autres numéros CAS |

120812-48-8 |

Synonymes |

1,6-DINITRO-BENZO(E)PYRENE |

Origine du produit |

United States |

Applications De Recherche Scientifique

Carcinogenicity and Mechanistic Studies

1,6-DNP has been extensively studied for its role as a carcinogen. Research indicates that it can form DNA adducts, which are critical in understanding the mechanisms behind its carcinogenicity. For instance, studies have shown that exposure to 1,6-DNP leads to the formation of DNA adducts in human mammary epithelial cells, implicating it in breast cancer development .

Table 1: Summary of Carcinogenic Studies Involving 1,6-DNP

Chemical Reactions and Environmental Studies

Research has also focused on the environmental implications of 1,6-DNP. It is generated as a byproduct from combustion processes such as those occurring in diesel engines and kerosene heaters . Understanding its formation and degradation pathways is crucial for assessing its environmental impact.

Table 2: Occurrence of 1,6-DNP in Environmental Samples

| Source | Concentration Detected | Reference |

|---|---|---|

| Diesel engine exhaust (heavy-duty) | 0.81 mg/kg | Manabe et al., 1985 |

| Kerosene heaters | 0.2 ng/h after 1h operation | Tokiwa et al., 1985 |

Inhibition Studies and Chemoprevention Research

Recent studies have explored potential inhibitors of DNA adduct formation induced by 1,6-DNP. For example, dibenzoylmethane and sulforaphane have been shown to significantly inhibit the formation of these adducts in vitro, suggesting their potential roles as chemopreventive agents against breast cancer .

Table 3: Efficacy of Inhibitors on DNA Adduct Formation

| Inhibitor | Concentration Range | Inhibition % (1,6-DNP) |

|---|---|---|

| Dibenzoylmethane | 0.1 - 2.0 µM | 46 - 61% |

| Sulforaphane | 0.1 - 2.0 µM | 30 - 56% |

Laboratory Applications

Currently, there is no evidence that 1,6-DNP has been used outside laboratory settings. Its primary applications are in toxicological research and studies investigating the mechanisms of PAH-induced carcinogenesis . This includes:

- Toxicological assessments : Evaluating the effects of exposure on various biological systems.

- Mechanistic studies : Understanding how compounds like 1,6-DNP interact with cellular components leading to carcinogenesis.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

- 1,3-Dinitro-benzo(e)pyrene (CAS: 134874-62-7): Differs in nitro group positions (1,3 vs. 1,6).

- 1,6-Dinitro-benzo(a)pyrene (CAS: 128714-75-0): Shares nitro substitution at 1,6-positions but based on benzo(a)pyrene, which has a linear ring arrangement.

- 3,6-Dinitro-benzo(a)pyrene (CAS: 128714-76-1): Nitro groups at 3,6-positions on benzo(a)pyrene.

Mutagenicity and Metabolic Activity

Data from the Environmental Health Criteria 229 report (WHO/ILO/UNEP) highlights critical differences:

| Compound | Mutagenicity (S. typhimurium TA98) | Metabolic Activation (S9) Dependency | Relative Potency |

|---|---|---|---|

| 1,6-Dinitro-benzo(e)pyrene | ++ | Independent (–S9) | Moderate |

| 3,6-Dinitro-benzo(a)pyrene | +++++ | Independent (–S9) | Very High |

| 1,6-Dinitro-benzo(a)pyrene | n.d. | Insufficient data | Unknown |

| 1,3-Dinitro-benzo(e)pyrene | n.d. | Insufficient data | Unknown |

Source: Adapted from WHO/ILO/UNEP data

- 3,6-Dinitro-benzo(a)pyrene exhibits the highest mutagenic potency (+++++), attributed to its nitro group orientation and benzo(a)pyrene backbone, which enhances DNA adduct formation .

- This compound shows moderate mutagenicity, likely due to steric hindrance from the angular benzo(e)pyrene structure reducing DNA intercalation efficiency .

- 1,6-Dinitro-benzo(a)pyrene lacks sufficient mutagenicity data, highlighting a critical research gap .

Metabolic Inhibition and Environmental Impact

- Benzo(a)pyrene quinones (e.g., 1,6-quinone, 6,12-quinone) inhibit the metabolism of benzo(a)pyrene and its dihydrodiol derivatives, with 6,12-quinone being the most potent inhibitor (Ki = 0.10 µM for BP-7,8-dihydrodiol oxidation) .

- Chlorinated pyrenes (e.g., 1,6-dichloropyrene) exhibit S9-dependent mutagenicity, contrasting with nitro-PAHs like this compound, which act independently of metabolic activation .

Physicochemical Properties

Limited data exist for nitro-PAHs, but benzo(a)pyrene’s properties (log Kow = 6.04; vapor pressure = 5.6 × 10<sup>−9</sup> mmHg) suggest nitro derivatives likely have higher hydrophobicity and lower volatility .

Méthodes De Préparation

Direct Nitration of Benzo(e)pyrene

The most common approach to synthesizing this compound involves the nitration of benzo(e)pyrene using a mixed acid system. The reaction typically employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating agent and catalyst, respectively. The regioselectivity of nitration is highly temperature-dependent, with optimal yields observed at 0–5°C. At higher temperatures, competing reactions lead to the formation of undesired isomers, such as 1,3- and 1,8-dinitro derivatives.

A critical challenge in this method is the separation of the 1,6-dinitro isomer from other dinitropyrenes. Analytical studies have demonstrated that the 1,6-isomer exhibits distinct chromatographic behavior, eluting later than 1,3- and 1,8-dinitropyrenes under reverse-phase high-performance liquid chromatography (HPLC) conditions.

Stepwise Nitration and Intermediate Isolation

An alternative strategy involves a two-step nitration process:

-

Mononitration : Benzo(e)pyrene is first nitrated to yield 1-nitro-benzo(e)pyrene. This step requires milder conditions (e.g., 40% HNO₃ at 25°C) to prevent over-nitration.

-

Dinitration : The mononitro intermediate is subjected to a second nitration using fuming nitric acid at 50°C. Careful stoichiometric control ensures preferential nitration at the 6-position.

This method reduces by-product formation but necessitates intermediate purification via column chromatography, which increases procedural complexity.

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for isolating this compound from reaction mixtures. Key parameters include:

Fraction collection between 23.3–28.3 minutes ensures high purity (>95%).

Solvent Recrystallization

Recrystallization from acetone-methanol (1:1 v/v) yields crystalline this compound with minimal impurity carryover. This step is often employed after HPLC to achieve analytical-grade material.

Analytical Characterization

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 500 MHz):

-

δ 9.12 (d, J = 8.5 Hz, 1H, H-1)

-

δ 8.95 (d, J = 7.8 Hz, 1H, H-6)

Challenges in Synthesis

By-Product Formation

Competing nitration at the 3- and 8-positions accounts for up to 30% of total products under suboptimal conditions. Strategies to mitigate this include:

Stability Concerns

This compound is photosensitive and prone to degradation under UV light. Storage in amber vials at -20°C is recommended.

While primarily used as a reference standard in toxicology studies, this compound has been detected in diesel exhaust and urban air particulates . Its preparation methods are critical for generating authentic standards needed to quantify environmental exposure risks.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1,6-Dinitro-benzo(e)pyrene, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nitration of benzo(e)pyrene using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C). Purification is achieved via column chromatography (silica gel, hexane/dichloromethane gradients) followed by recrystallization. Purity is validated using HPLC with fluorescence detection (λex/λem = 290/430 nm) and confirmed via mass spectrometry (EI-MS, m/z 366 [M]<sup>+</sup>). Deuterated analogs (e.g., benzo(e)pyrene-d12) are recommended as internal standards for quantification .

Q. What analytical techniques are suitable for detecting this compound in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with fluorescence or diode-array detection (DAD) is standard for separation. For trace analysis, isotope dilution mass spectrometry (ID-MS) using deuterated standards (e.g., benzo(e)pyrene-d12) improves accuracy. Gas chromatography (GC-MS) is less ideal due to thermal degradation risks. Electron affinity (EA) values (~0.5–0.6 eV) predict enhanced sensitivity in negative-ion MS modes, as seen in PAH isomer studies .

Q. How does the nitro group position influence the compound’s environmental persistence and toxicity?

- Methodological Answer : The 1,6-dinitro configuration increases electron deficiency, reducing biodegradability compared to non-nitrated PAHs. Toxicity assessments require Ames tests (with S9 metabolic activation) to evaluate mutagenicity. Computational models (e.g., density functional theory, DFT) predict nitro-reduction pathways and metabolite formation. Comparative studies with isomers (e.g., 1,3-dinitro derivatives) reveal positional effects on DNA adduct formation .

Advanced Research Questions

Q. How can researchers resolve data contradictions in isomer-specific detection of nitro-PAHs like this compound?

- Methodological Answer : Isomeric differentiation requires tandem MS (MS/MS) with collision-induced dissociation (CID) to compare fragmentation patterns. For example, 1,6-dinitro derivatives exhibit distinct fragment ions (m/z 290, 264) vs. 1,3-dinitro analogs. Coupling with computational chemistry (e.g., electron affinity calculations) validates experimental trends, as shown in benzo[a]pyrene vs. benzo[e]pyrene studies .

Q. What experimental designs are optimal for studying protein interactions with this compound?

- Methodological Answer : Fluorescence quenching assays using bovine serum albumin (BSA) as a model protein quantify binding constants (Ksv) via Stern-Volmer plots. Parallel factor analysis (PARAFAC) of excitation-emission matrix (EEM) data resolves spectral overlaps in ternary systems (e.g., coexisting pyrene metabolites). Molecular docking simulations (AutoDock Vina) predict binding sites and affinity differences between nitro-PAH isomers .

Q. How can environmental fate modeling account for this compound’s photodegradation byproducts?

- Methodological Answer : Solar irradiation experiments (λ > 300 nm) in aqueous/organic matrices identify nitro-reduction products (e.g., amino-PAHs) via LC-QTOF-MS. Kinetic modeling integrates quantum yield data and half-life calculations. Environmental persistence is cross-validated using OECD 308/309 guidelines for water-sediment systems. Synchrotron radiation studies (XANES/EXAFS) elucidate nitro-group reactivity .

Q. What computational strategies predict the carcinogenic potential of this compound metabolites?

- Methodological Answer : Metabolite prediction tools (e.g., Meteor Nexus) simulate nitro-reduction and epoxidation pathways. Toxicity is assessed via QSAR models (e.g., TOPKAT) for Ames test outcomes and rodent carcinogenicity. Comparative analysis with IARC-classified PAHs (e.g., dibenzo[a,e]pyrene) highlights structural alerts for DNA adduct formation .

Key Considerations for Experimental Design

- Isotopic Standards : Use deuterated or <sup>13</sup>C-labeled analogs (e.g., benzo(e)pyrene-d12) to mitigate matrix effects in MS .

- Ethical Relevance : Align toxicity studies with OECD guidelines to ensure regulatory acceptance .

- Data Validation : Cross-reference computational predictions (e.g., EA, QSAR) with experimental data to resolve isomer-specific discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.